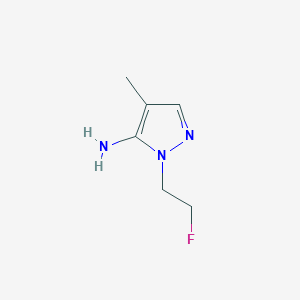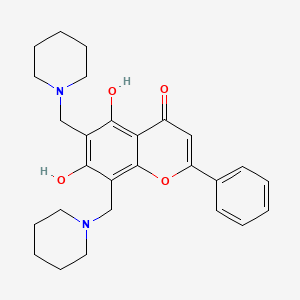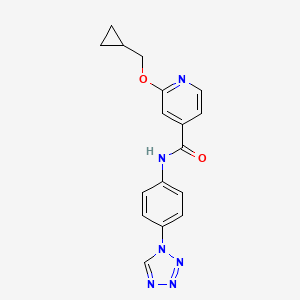
1-(2-氟乙基)-4-甲基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .科学研究应用
合成和化学性质
已合成包括与1-(2-氟乙基)-4-甲基-1H-吡唑-5-胺在结构上相关的化合物在内的吡唑衍生物,以研究它们的化学性质和反应性。例如,吡唑并[3,4-d]嘧啶的含氟衍生物的合成展示了获得具有潜在药理活性的基于吡唑的化合物的技术发展(Eleev、Kutkin 和 Zhidkov,2015)。类似地,由2-氟苯甲醛和1H-吡唑-5-胺制备的取代的1H-吡唑并[3,4-b]喹啉的简便且区域选择性的合成突出了用于制备用于有机发光二极管的荧光化合物的技术进步,展示了该化合物在材料科学中的相关性(Szlachcic、Kucharek、Jarosz、Danel 和 Stadnicka,2017)。
生物活性
对吡唑衍生物的研究还延伸到探索它们的生物活性。研究发现,该类化合物表现出显着的抗肿瘤、抗真菌和抗菌活性。这些衍生物的详细表征和生物学评估强调了它们作为药效团的潜力,用于开发新的治疗剂(Titi、Messali、Alqurashy、Touzani、Shiga、Oshio、Fettouhi、Rajabi、Almalki 和 Ben Hadda,2020)。
作用机制
Target of Action
Similar compounds such as flupyradifurone and Fluoroethyl-L-tyrosine target specific enzymes or receptors in organisms. For instance, Flupyradifurone targets sap-feeding pests such as aphids , while Fluoroethyl-L-tyrosine is used in neuro-oncology for diagnosing, planning treatment, and following up on brain tumors .
Mode of Action
Compounds with similar structures, such as flupyradifurone, interact with their targets by inhibiting specific enzymes . Fluoroethyl-L-tyrosine, another similar compound, is transported into cells primarily through amino acid transporters, particularly system L transporters .
Biochemical Pathways
Similar compounds like flupyradifurone affect the biochemical pathways of sap-feeding pests . Fluoroethyl-L-tyrosine, another similar compound, is involved in the metabolic imaging of tumors .
Pharmacokinetics
Compounds with similar structures, such as flupyradifurone, have a high rate of uptake by plants and crops . Fleroxacin, another similar compound, is rapidly and well absorbed from the gastrointestinal tract and shows a good bioavailability .
Result of Action
Similar compounds like flupyradifurone are effective at controlling aphids and whitefly, thereby maintaining yields of crops . Fluoroethyl-L-tyrosine, another similar compound, provides detailed metabolic imaging of tumors .
Action Environment
Similar compounds like methyl fluoroacetate were studied for potential use as a chemical weapon during world war ii .
安全和危害
生化分析
Biochemical Properties
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several biochemical reactions . It is a substrate for the L-type amino acid transporter 1 (LAT1), which mediates the uptake of large, neutral amino acids . This interaction suggests that 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine may play a role in amino acid transport and metabolism.
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can vary with different dosages in animal models . Studies have shown that the compound may have threshold effects, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is transported and distributed within cells and tissues . It interacts with transporters such as LAT1 and may affect its localization or accumulation within cells.
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJEABTNWWBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)
![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)
![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)

